(2-Azidoethyl)-2-acetamido-alpha-D-glucopyranoside
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Overview
Description
(2-Azidoethyl)-2-acetamido-alpha-D-glucopyranoside is a compound that belongs to the class of azido sugars Azido sugars are known for their versatility in chemical biology and medicinal chemistry due to their ability to participate in click chemistry reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 2-chloroethyl-2-acetamido-alpha-D-glucopyranoside with sodium azide in a suitable solvent such as dimethylformamide (DMF) at elevated temperatures . This reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by an azido group.
Industrial Production Methods
Industrial production of (2-Azidoethyl)-2-acetamido-alpha-D-glucopyranoside may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
(2-Azidoethyl)-2-acetamido-alpha-D-glucopyranoside can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other functional groups through nucleophilic substitution.
Click Chemistry: The azido group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming triazoles.
Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen sulfide or phosphines.
Common Reagents and Conditions
Copper Catalysts: Used in click chemistry reactions to facilitate the formation of triazoles.
Reducing Agents: Such as hydrogen sulfide or phosphines, used to convert the azido group to an amine.
Solvents: Dimethylformamide (DMF) and other polar aprotic solvents are commonly used.
Major Products
Triazoles: Formed through click chemistry reactions.
Amines: Formed through the reduction of the azido group.
Scientific Research Applications
(2-Azidoethyl)-2-acetamido-alpha-D-glucopyranoside has a wide range of applications in scientific research:
Bioconjugation: Used to label biomolecules for imaging and diagnostic purposes.
Drug Delivery: Potential use in the development of drug delivery systems due to its ability to form stable conjugates with therapeutic agents.
Materials Science: Used in the synthesis of functional materials, including polymers and hydrogels, through click chemistry.
Mechanism of Action
The mechanism of action of (2-Azidoethyl)-2-acetamido-alpha-D-glucopyranoside primarily involves its ability to participate in click chemistry reactions. The azido group is highly reactive and can form stable triazole linkages with alkynes in the presence of a copper catalyst. This property makes it useful for bioconjugation and the synthesis of complex molecular architectures.
Comparison with Similar Compounds
Similar Compounds
2-Azidoethyl derivatives of methylenebis (1-oxytriaz-1-ene 2-oxides): These compounds also contain azido groups and are used in similar applications.
N-Azidoethyl azoles: These compounds are synthesized through N-alkylation and have applications in energetic materials and coordination chemistry.
Uniqueness
(2-Azidoethyl)-2-acetamido-alpha-D-glucopyranoside is unique due to its glucopyranoside backbone, which imparts specific biological properties and makes it suitable for applications in bioconjugation and drug delivery. Its ability to participate in click chemistry reactions with high efficiency and specificity further distinguishes it from other azido compounds.
Properties
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-2-(2-azidoethoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O6/c1-5(16)13-7-9(18)8(17)6(4-15)20-10(7)19-3-2-12-14-11/h6-10,15,17-18H,2-4H2,1H3,(H,13,16)/t6-,7-,8-,9-,10+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHQJPCIPZHPDSL-IGORNWKESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCCN=[N+]=[N-])CO)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OCCN=[N+]=[N-])CO)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
593252-73-4 |
Source
|
Record name | 593252-73-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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